molecular formula C7H7NO2S B189698 2-(2-Nitroprop-1-enyl)thiophene CAS No. 6937-35-5

2-(2-Nitroprop-1-enyl)thiophene

Cat. No. B189698
CAS RN: 6937-35-5
M. Wt: 169.2 g/mol
InChI Key: HMPLFCAOIJOKGX-AATRIKPKSA-N
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Description

“2-(2-Nitroprop-1-enyl)thiophene” is a chemical compound with the empirical formula C7H7NO2S . It has a molecular weight of 169.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound adopts an E conformation about the C=C bond . The torsion angle C=C—C—C is −177.7 (3)° . The crystal structure features weak intermolecular by C—H…O interactions .


Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.277g/cm3 . The boiling point is 273.5ºC at 760 mmHg . The melting point is 69ºC . The flash point is 119.2ºC .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives : 2-(2-Nitroprop-1-enyl)thiophene can be synthesized from thiophene-2-aldehyde and nitroethane. This process is part of broader research into thiophene aldehyde derivatives and their chemical behaviors (Egorova, Ivanova, & Putokhin, 1967).

  • Crystal Engineering and Coordination Polymers : Research into thiophene derivatives like this compound involves crystal engineering, particularly with coordination polymers. These are studied for their structural and electronic properties (Xue, Li, Ma, & Wang, 2015).

  • Molecular Modifications and Properties : Thiophene-based compounds, such as this compound, are used in molecular modifications to study electronic and steric effects on optical and photophysical properties. This has implications in materials science, particularly in the context of solid-state emissions and fluorescence (Li, Vamvounis, & Holdcroft, 2002).

Applications in Material Science

  • Photovoltaic Cells and Nanotechnology : Thiophene derivatives have been used for covalent modification of carbon nanotubes, enhancing their solubility and dispersion in organic solvents. This is particularly relevant in the field of organic photovoltaic cells, where they improve power conversion efficiency (Stylianakis, Mikroyannidis, & Kymakis, 2010).

  • Electropolymerization and Electronic Properties : These compounds are also explored for their electrochemical properties, particularly in the context of electropolymerization. This includes studying the electronic properties of polymers derived from thiophene derivatives (Capan, Veisi, Gören, & Ozturk, 2012).

Magnetic Properties and Chemical Reactions

  • Magnetic Interactions : Research into thiophene derivatives includes understanding their magnetic properties, such as spin interactions in molecule-based magnetic materials (Jiang, Wang, Wang, & Zhao, 2008).

  • Chemical Reactions and Synthesis Techniques : Studies also focus on various chemical reactions involving thiophene derivatives, including cycloadditions and synthesis techniques like microwave-assisted synthesis (Xing, Liu, Zhang, & Jia, 2012).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 . Precautionary statements include P264, P270, P301 + P312, and P501 . It is also classified as WGK 3 .

properties

IUPAC Name

2-[(E)-2-nitroprop-1-enyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPLFCAOIJOKGX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CS1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CS1)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6937-35-5
Record name NSC42524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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